molecular formula C16H17N3O3S B2823780 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034549-04-5

4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2823780
CAS No.: 2034549-04-5
M. Wt: 331.39
InChI Key: QGWUKKFJLYHPOU-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is a heterocyclic aromatic structure, and a benzenesulfonamide group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions to form the pyrazolo[1,5-a]pyridine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.

Biology: In biological research, 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can be employed as a tool to study various biological processes. Its interactions with biological macromolecules can provide insights into molecular mechanisms and pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential as an antitumor or anti-inflammatory agent is being explored, with studies focusing on its ability to modulate specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, where its chemical properties can enhance the performance and durability of the final products.

Mechanism of Action

The mechanism by which 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds share a similar heterocyclic structure and are used in various biological and medicinal applications.

  • Benzenesulfonamides: These compounds are known for their diverse biological activities and are used in drug development.

Uniqueness: 4-Ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16-5-4-15(10-12(16)2)23(20,21)18-13-7-9-19-14(11-13)6-8-17-19/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWUKKFJLYHPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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